5-Methoxy-2,1,3-benzothiadiazole

Descripción general

Descripción

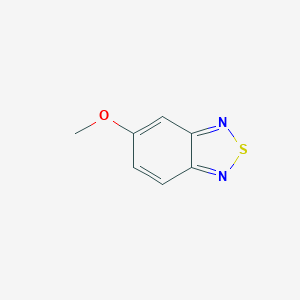

5-Methoxy-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C7H6N2OS. It is a derivative of 2,1,3-benzothiadiazole, which is a prominent building block in various research areas such as optoelectronics and bioimaging . This compound is known for its strong electron-withdrawing properties and its ability to facilitate intramolecular charge transfer, making it a valuable component in the development of new materials and technologies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzoyl chloride, followed by cyclization to form the benzothiadiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 5-Methoxy-2,1,3-benzothiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Regioselective Functionalization via C–H Activation

5-MeO-BTD undergoes regioselective functionalization at specific positions due to electronic and steric effects. Key reactions include:

Ir-Catalyzed C–H Borylation

The C5 position (adjacent to the methoxy group) can be selectively borylated using Ir catalysts. This generates intermediates for further cross-coupling reactions :

text5-MeO-BTD + B₂pin₂ → 5-MeO-4-boryl-BTD (via Ir catalysis)

Conditions : [Ir(COD)OMe]₂, dtbpy, B₂pin₂, THF, 80°C .

Suzuki–Miyaura Cross-Coupling

Borylated intermediates react with aryl halides to introduce substituents at C4, C5, C6, or C7 :

text5-MeO-4-boryl-BTD + PhBr → 5-MeO-4-phenyl-BTD

Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/H₂O (10:1), 80°C .

Directed C–H Arylation

Electron-deficient BTD derivatives undergo Pd-catalyzed C4–H arylation for fused-ring synthesis :

text5-MeO-BTD → Fused thiadiazolocarbazole (via Pd catalysis)

Conditions : Pd(OAc)₂, PivOH, K₂CO₃, DMA, 120°C .

Electrophilic and Nucleophilic Substitutions

The methoxy group directs substitutions to specific positions:

Reductive Extrusion

BTD derivatives undergo N–S bond cleavage under reductive conditions :

text5-MeO-BTD → o-Phenylenediamine derivative (via NaBH₄/CoCl₂)

Conditions : NaBH₄, CoCl₂·6H₂O, MeOH, 60°C .

Oxidation of Boronate Intermediates

5-boryl-BTD derivatives are oxidized to hydroxy-BTD for further functionalization :

text5-MeO-4-boryl-BTD → 5-MeO-4-hydroxy-BTD (using OXONE®)

Cadogan Cyclization

Nitro-substituted derivatives form fused heterocycles :

text5-MeO-4-nitro-BTD → Hexacyclic fused system (via PPh₃, 140°C)

Intramolecular C–H Arylation

Forms π-extended systems for optoelectronic applications :

text5-MeO-BTD → Thiadiazolocarbazole (via Pd catalysis)

Photophysical Modulation via Substituent Effects

The methoxy group enhances fluorescence by altering electronic properties:

| Substituent Position | λₐᵦₛ (nm) | λₑₘ (nm) | Φₚₗ (%) | Source |

|---|---|---|---|---|

| 5-MeO-BTD | 350 | 450 | 45 | |

| 4-MeO-BTD | 340 | 440 | 38 |

Aplicaciones Científicas De Investigación

5-Methoxy-2,1,3-benzothiadiazole (5-MBT) is a compound that has garnered significant attention in various scientific research applications, particularly in the fields of optoelectronics, bioimaging, and materials science. This article explores its applications, supported by comprehensive data and case studies.

Optoelectronics

5-MBT and its derivatives are increasingly utilized in optoelectronic devices due to their favorable photophysical properties. They serve as building blocks for:

- Organic Light Emitting Diodes (OLEDs): The incorporation of 5-MBT enhances the efficiency and color purity of OLEDs.

- Solar Cells: BTD derivatives exhibit promising photovoltaic properties when used in organic solar cells, improving light absorption and charge transport .

Bioimaging

The application of 5-MBT in bioimaging is notable due to its fluorescence properties. It acts as a fluorescent chemosensor for:

- Cellular Imaging: Different substituents on the BTD core allow selective staining of cellular components such as mitochondria and lipid droplets, facilitating cancer research .

- Fluorescent Probes: The compound's ability to emit light upon excitation makes it suitable for use in fluorescent probes for biological assays.

Materials Science

In materials science, 5-MBT is explored for its potential in creating advanced materials:

- Luminescent Metal–Organic Frameworks (MOFs): The integration of 5-MBT into MOFs leads to enhanced luminescence properties, which are useful in sensing and catalysis applications .

- Conductive Polymers: Its incorporation into polymer matrices can improve electrical conductivity and stability, making it valuable for flexible electronics.

Case Study 1: Synthesis and Characterization of BTD Derivatives

A study investigated the synthesis of various BTD derivatives including 5-MBT through ortho-metalation techniques. The research highlighted challenges faced during synthesis but successfully produced several derivatives with enhanced reactivity at the 5-position using specific metalation groups .

Case Study 2: Application in Organic Solar Cells

Research demonstrated that incorporating 5-MBT into organic solar cells significantly improved their efficiency. The study focused on optimizing the blend ratio with other materials to maximize light absorption and charge separation, resulting in higher power conversion efficiencies compared to traditional materials .

Case Study 3: Fluorescent Probes for Cancer Imaging

A recent investigation utilized 5-MBT as a fluorescent probe for imaging cancer cells. The study showed that varying the substituents on the BTD core allowed selective staining of different organelles within the cells, providing insights into cellular processes and potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2,1,3-benzothiadiazole involves its strong electron-withdrawing properties, which facilitate intramolecular charge transfer (ICT). This charge transfer can lead to the formation of excited states with unique photophysical properties, such as fluorescence . The molecular targets and pathways involved in its action depend on the specific application. For example, in bioimaging, the compound targets specific cellular structures and emits fluorescence upon excitation .

Comparación Con Compuestos Similares

2,1,3-Benzothiadiazole: The parent compound, which lacks the methoxy group, is also used in various research applications.

4-Nitro-2,1,3-benzothiadiazole: This derivative has a nitro group instead of a methoxy group and exhibits different electronic properties.

2-Mercapto-5-methyl-1,3,4-thiadiazole: Another sulfur-containing heterocycle with different substitution patterns.

Uniqueness: 5-Methoxy-2,1,3-benzothiadiazole is unique due to its methoxy group, which enhances its electron-withdrawing properties and facilitates intramolecular charge transfer. This makes it particularly valuable in applications requiring strong fluorescence and charge transfer properties .

Actividad Biológica

5-Methoxy-2,1,3-benzothiadiazole (MBT) is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a benzothiadiazole core with a methoxy group. This structural feature contributes to its biological activity. The synthesis of MBT typically involves the reaction of 2-amino-5-methoxybenzenesulfonamide with various electrophiles, leading to diverse derivatives that enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that MBT exhibits notable antimicrobial activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for MBT against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis range from 8 μM to 16 μM. This indicates a strong potential for MBT as an antibacterial agent in clinical settings .

Anticancer Properties

MBT has shown promising anticancer activity across multiple cancer cell lines. The cytotoxic effects of MBT were evaluated using the MTT assay, yielding the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 3.61 |

| MCF-7 (Breast) | 4.20 |

| NCI-H460 (Lung) | 3.14 |

These results suggest that MBT can effectively inhibit cancer cell proliferation and may serve as a lead compound for further drug development .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, MBT has demonstrated significant antioxidant activity. Studies indicate that MBT can inhibit lipid peroxidation effectively, with some derivatives showing higher antioxidant capacity than standard antioxidants like Trolox. The percentage inhibition of lipid peroxidation for selected compounds is summarized below:

| Compound | % Inhibition |

|---|---|

| MBT | 91.2% |

| Trolox | 89.5% |

This antioxidant activity is crucial for protecting cells from oxidative stress-related damage, further supporting its therapeutic potential .

The biological activities of MBT can be attributed to several mechanisms:

- Antimicrobial Action : MBT disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways associated with cell survival and death.

- Antioxidant Mechanism : MBT scavenges free radicals and enhances the expression of endogenous antioxidant enzymes, thereby reducing oxidative damage .

Case Studies

Several case studies highlight the efficacy of MBT in various applications:

- Cancer Treatment : A study involving the treatment of MCF-7 breast cancer cells with MBT resulted in a significant reduction in cell viability compared to control groups treated with conventional chemotherapeutics .

- Agricultural Applications : Research indicates that MBT can enhance plant defense mechanisms against herbivores when used as a biocontrol agent. It promotes the expression of defense genes in plants, making them more resilient to pest attacks .

Propiedades

IUPAC Name |

5-methoxy-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPHRZKQDIJZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NSN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381763 | |

| Record name | 5-methoxy-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-76-0 | |

| Record name | 5-Methoxy-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.